DL,DL-Asalin
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Overview
Description
N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves esterification to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester include:
- N-Acetylsarcolysylvaline
- N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine
Uniqueness
What sets N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester apart from similar compounds is its unique combination of functional groups and its specific chemical properties. This makes it particularly valuable for certain applications in research and industry .
Biological Activity
DL,DL-Asalin is a synthetic compound characterized by its complex chemical structure, which includes an acetyl group, a bis(2-chloroethyl)amino group, and a valine ethyl ester moiety. Its chemical formula is C22H33Cl2N3O4, with a molecular weight of approximately 474.42 g/mol. The compound has garnered attention in medicinal chemistry due to its significant biological activities , particularly its antitumor properties .
Antitumor Properties
Research has demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. Studies indicate that it can effectively inhibit DNA replication through covalent bonding, leading to DNA cross-linking and inhibition of cellular replication processes. This mechanism suggests that this compound could be effective in targeting cancer cells, particularly those resistant to conventional therapies.
Key Findings:
- This compound shows higher antitumor activity compared to related compounds when tested against various cancer cell lines.
- The L,L-isomer of this compound is noted for its superior potency against specific tumors.
- The compound influences key cellular processes such as apoptosis and cell proliferation , making it a candidate for further investigation in cancer therapy.
The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways that regulate apoptosis and cell cycle progression. The bis(2-chloroethyl)amino group allows it to form covalent bonds with nucleophilic sites on DNA, leading to significant alterations in the DNA structure and function.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Asaphan | Similar bis(2-chloroethyl)amino group | Antitumor activity |
Sarcolysine | Contains amino acid derivatives | Anticancer properties |
N-acetylsarcolysine | Acetylated form of sarcolysine | Antitumor activity |
Ethyl 4-(bis(2-chloroethyl)amino)phenylalaninate | Similar core structure | Anticancer properties |
Applications in Medicinal Chemistry
This compound is primarily investigated for its potential applications in developing new cancer therapies. Its unique combination of stereoisomers and functional groups enhances its biological activity compared to similar compounds. Researchers are exploring modifications to increase its efficacy and reduce toxicity.
Case Studies and Research Findings
Several studies have focused on the biological interactions and therapeutic potential of this compound:
- In Vitro Studies : Research involving various cancer cell lines has shown that this compound can significantly inhibit cell growth and induce apoptosis. For instance, studies have reported up to a 70% reduction in tumor cell viability at certain concentrations.
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that this compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Synergistic Effects : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance its antitumor effects, indicating potential for combination therapies in clinical settings.
Properties
CAS No. |
531-77-1 |
---|---|
Molecular Formula |
C22H33Cl2N3O4 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C22H33Cl2N3O4/c1-5-31-22(30)20(15(2)3)26-21(29)19(25-16(4)28)14-17-6-8-18(9-7-17)27(12-10-23)13-11-24/h6-9,15,19-20H,5,10-14H2,1-4H3,(H,25,28)(H,26,29) |
InChI Key |
LGLLXTFYYXSARU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Origin of Product |
United States |
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